molecular formula C8H8BrF2N B1485005 2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine CAS No. 1823389-37-2

2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine

Cat. No. B1485005
CAS RN: 1823389-37-2
M. Wt: 236.06 g/mol
InChI Key: IEHIDIUQFVXZCH-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine” is an organic compound that contains a bromine atom and a fluorine atom attached to a phenyl group, which is further attached to a 2-fluoroethan-1-amine group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with bromine and fluorine atoms at the 2nd and 5th positions, respectively. This phenyl ring is further connected to a 2-fluoroethan-1-amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of halogens might make this compound relatively dense and possibly volatile. The amine group could potentially make this compound a base .

Scientific Research Applications

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Research led by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds with halogen substitutions similar to the structure of interest, utilized QTAIM analysis and Hirshfeld surface analysis to characterize intra- and intermolecular interactions. This study provides insights into how substitutions like bromo and fluoro influence molecular behavior and stability, crucial for developing materials with specific properties El-Emam et al., 2020.

Chemoselective Functionalization

Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound structurally related to the chemical of interest. Their work demonstrates the selectivity in functional group substitution, which is critical for synthesizing complex molecules with potential applications in drug development and materials science Stroup et al., 2007.

Synthesis and Structural Analysis

Research on compounds like 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, synthesized from related precursors, highlights the synthetic routes and structural confirmation methods applicable to the target molecule. These methods offer a foundation for the synthesis and analysis of new compounds with fluorine and bromine substitutions Tan Bin, 2010.

Radiosynthesis for PET Tracers

Pauton et al. (2019) demonstrated the synthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence, highlighting the potential application of similar compounds in positron emission tomography (PET) tracer development. This research underlines the importance of halogenated compounds in medical imaging technologies Pauton et al., 2019.

Antibacterial Activity

Research by Uwabagira et al. (2018) on N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which shares halogen elements with the compound of interest, investigated its antibacterial activity. This study points to the potential use of halogenated amines in developing new antibacterial agents Uwabagira et al., 2018.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

2-(2-bromo-5-fluorophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHIDIUQFVXZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 3
2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 4
2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 5
2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 6
2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine

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